molecular formula C15H14Cl2N2O4S B2924127 5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 400080-36-6

5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2924127
CAS No.: 400080-36-6
M. Wt: 389.25
InChI Key: KNIFAECVBBZQPM-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a halogenated aromatic compound featuring:

  • A phenyl ring substituted at the 5-position with a chlorine atom.
  • A (4-chloroanilino)carbonyl group at the 2-position, comprising a 4-chlorophenylamine moiety linked via a carbonyl group.

This structure suggests applications in pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents, due to the sulfamate group's known role in modulating biological activity .

Properties

IUPAC Name

[5-chloro-2-[(4-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-9-11(17)5-8-13(14)15(20)18-12-6-3-10(16)4-7-12/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIFAECVBBZQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, with the CAS number 400080-36-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological activity, and relevant research findings.

Chemical Structure

The compound's molecular formula is C15H14Cl2N2O4S, with a molecular weight of 389.26 g/mol. The structure includes a chloroaniline moiety and a sulfamate group, which are significant for its biological activity.

Biological Activity

Mechanism of Action:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially involving inhibition of certain enzymes or modulation of signaling pathways. Although detailed mechanisms remain under investigation, preliminary studies suggest it may exhibit anti-cancer properties.

Anticancer Properties:
Research indicates that compounds with similar structures often demonstrate cytotoxic effects against various cancer cell lines. For instance, studies on related sulfamate derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

In Vitro Studies

  • Cell Line Testing:
    • A study evaluated the cytotoxicity of this compound against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
  • Mechanistic Insights:
    • Further mechanistic studies revealed that the compound may induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

In Vivo Studies

  • Animal Models:
    • In vivo studies using murine models demonstrated that administration of the compound significantly reduced tumor size compared to controls. This effect was associated with reduced proliferation markers (Ki-67) and increased apoptosis markers (TUNEL assay) in tumor tissues .
  • Safety Profile:
    • Toxicological assessments indicated that the compound exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects observed on vital organs .

Comparative Data Table

Study TypeCell Lines/ModelsKey FindingsReference
In VitroMCF-7, A549Dose-dependent cytotoxicity
MechanisticVariousInduction of apoptosis via caspase activation
In VivoMurine modelsSignificant tumor size reduction
ToxicologyMurine modelsFavorable safety profile at therapeutic doses

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aniline Derivatives

5-Chloro-2-[(3,4-Dichloroanilino)Carbonyl]Phenyl-N,N-Dimethylsulfamate
  • Key Difference : The aniline group has 3,4-dichloro substituents instead of a single 4-chloro group.
  • Altered binding affinity in biological targets due to steric and electronic effects.
Ethyl 2-({5-[(4-Chloroanilino)Carbonyl]-2-Pyridinyl}Sulfanyl)Propanoate
  • Key Differences: Pyridine core replaces the phenyl ring. Sulfanyl propanoate ester replaces the sulfamate group.
  • Impact :
    • Reduced hydrolytic stability compared to sulfamates, limiting pharmaceutical utility .
    • Pyridine's nitrogen atom may enhance hydrogen bonding with biological targets.
5-Chloro-2-[(4-Chlorobenzyl)Sulfanyl]-N-(2,6-Dimethylphenyl)Pyrimidine-4-Carboxamide
  • Key Differences: Pyrimidine core introduces a heterocyclic ring system. Sulfanyl group and carboxamide substituents replace the sulfamate and carbonyl anilino groups.
  • Impact :
    • Pyrimidine's electron-deficient nature may improve DNA intercalation or enzyme inhibition .
    • Carboxamide groups enhance solubility relative to sulfamates.

Functional Group Modifications

Compound Name Core Structure Key Functional Groups Stability Bioactivity Inference
Target Compound Phenyl Sulfamate, Chloroanilino High (sulfamate stability) Enzyme inhibition, antimicrobial
[] Pyridine Sulfanyl ester Moderate (ester hydrolysis) Limited metabolic stability
[] Pyrimidine Sulfanyl, carboxamide Moderate Anticancer, kinase inhibition
[] Phenyl Sulfamate, 3,4-dichloroanilino High Enhanced lipophilicity, possible toxicity

Q & A

Q. How can researchers validate its role in material science applications, such as polymer stabilization?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to assess thermal stability. Compare with commercial stabilizers (e.g., cyazofamid derivatives) and evaluate UV resistance via accelerated weathering tests .

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